

Cross-reactivity profile of HP1142 against other kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HP1142**

Cat. No.: **B3715593**

[Get Quote](#)

Comprehensive Kinase Cross-Reactivity Profile of HP1142

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor **HP1142**, detailing its selectivity profile and the methodologies used to determine it. Please note that while **HP1142** is a known potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), specific cross-reactivity data from broad kinase panel screens is not readily available in the public domain. The following data is presented as a representative example to illustrate a typical kinase cross-reactivity profile.

HP1142 is recognized as a potent inhibitor of the FLT3 receptor tyrosine kinase, particularly targeting the internal tandem duplication (ITD) mutation commonly found in acute myeloid leukemia (AML)[1]. Understanding the selectivity of a kinase inhibitor is crucial for predicting its potential therapeutic efficacy and identifying any off-target effects that could lead to toxicity[2][3]. Kinase selectivity profiling against a broad panel of kinases is a standard practice in drug discovery to characterize the inhibitor's interaction spectrum across the human kinome[4][5][6].

Hypothetical Cross-Reactivity Data of HP1142

The following table summarizes hypothetical data from a kinase panel screening of **HP1142**. The data is presented as the percentage of inhibition at a 1 μ M concentration of **HP1142** and the IC50 value for kinases showing significant inhibition. This format allows for a clear comparison of the inhibitor's potency and selectivity.

Kinase Target	Kinase Family	% Inhibition @ 1µM	IC50 (nM)
FLT3 (Primary Target)	Tyrosine Kinase	99%	<10
FLT3 (ITD mutant)	Tyrosine Kinase	100%	<5
KIT	Tyrosine Kinase	85%	75
PDGFRα	Tyrosine Kinase	70%	250
PDGFRβ	Tyrosine Kinase	65%	300
VEGFR2	Tyrosine Kinase	40%	>1000
SRC	Tyrosine Kinase	15%	>10000
LCK	Tyrosine Kinase	10%	>10000
CDK2/cyclin A	CMGC	5%	>10000
MAPK1 (ERK2)	CMGC	<5%	>10000
AKT1	AGC	<5%	>10000
PKA	AGC	<5%	>10000

This data is illustrative and intended to represent a typical selective kinase inhibitor profile where high potency is observed against the primary target and significantly less activity is seen against other kinases.

Experimental Protocols

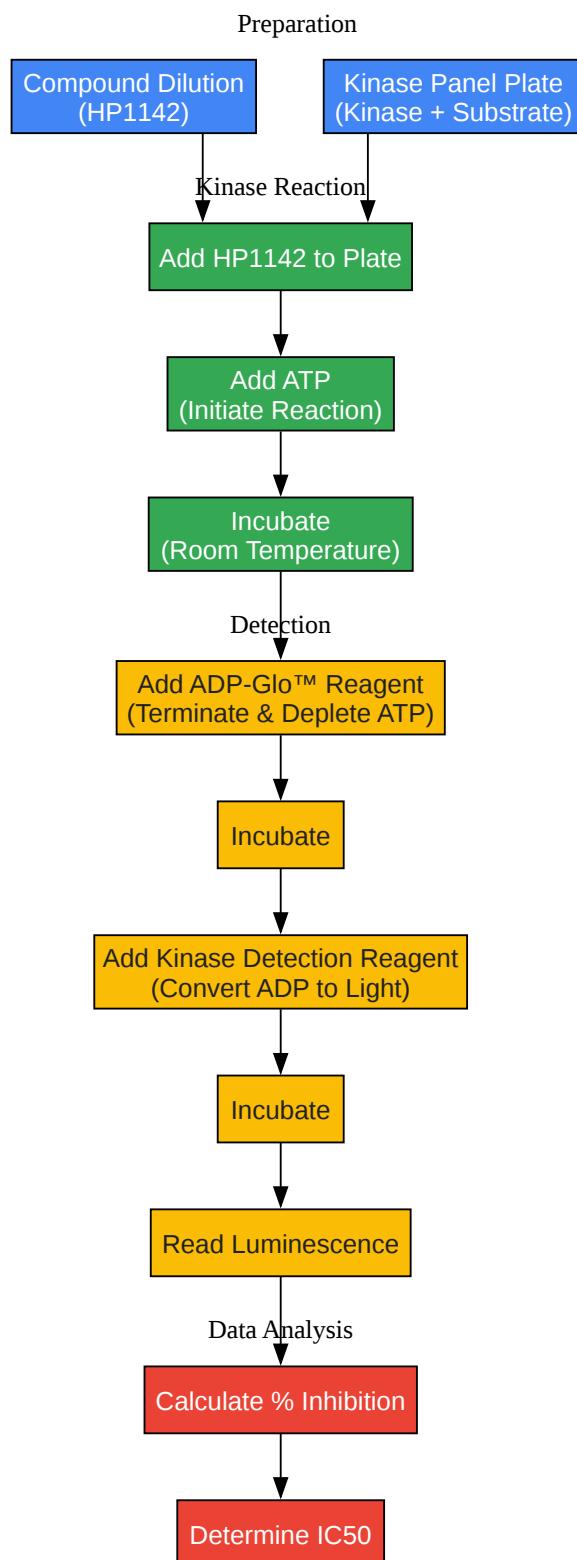
A standard method for determining the cross-reactivity profile of a kinase inhibitor involves a biochemical assay that measures the inhibitor's effect on the enzymatic activity of a large number of purified kinases. The ADP-Glo™ Kinase Assay is a widely used platform for such screening.

Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

Objective: To determine the inhibitory activity of **HP1142** against a broad panel of human kinases.

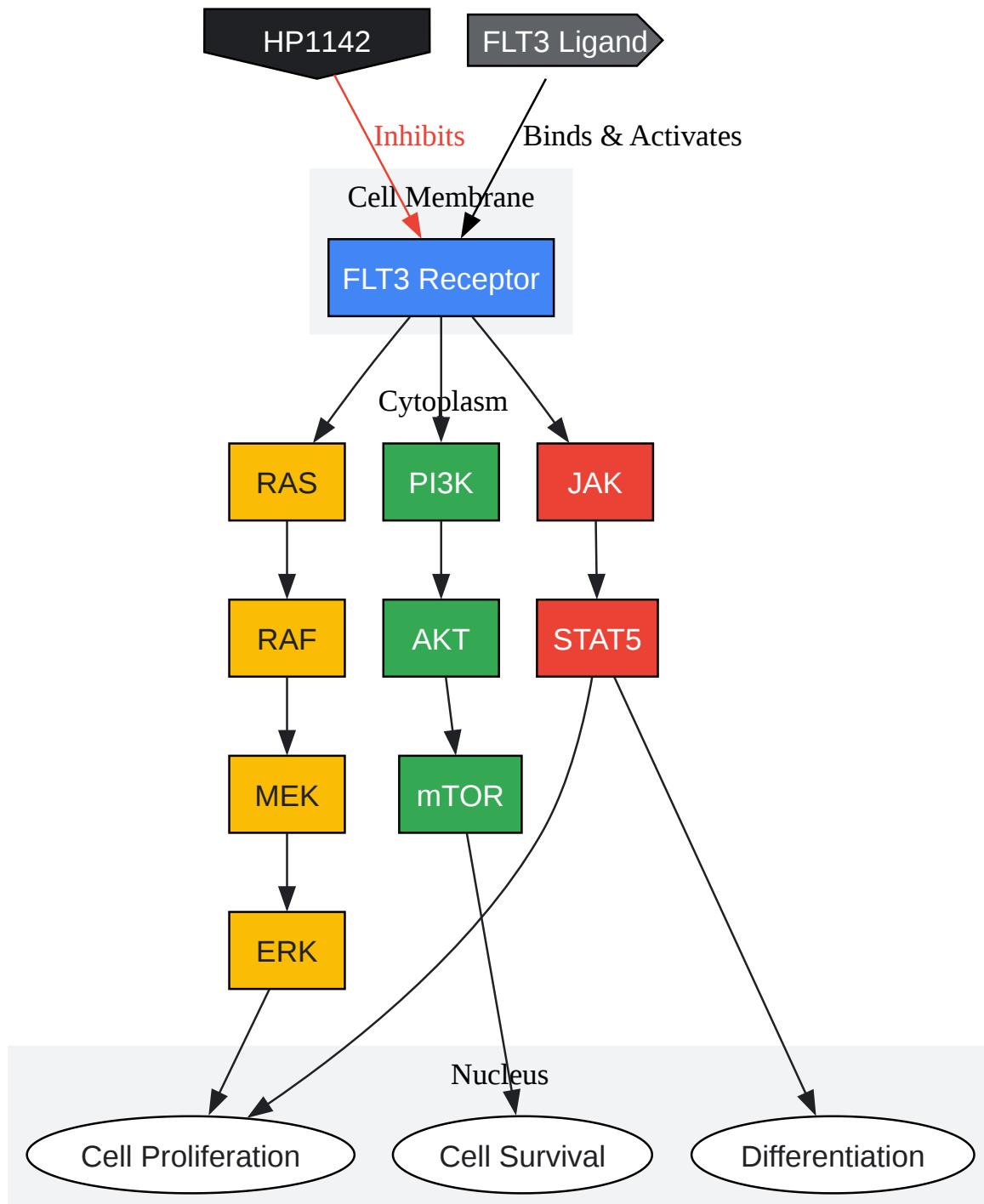
Materials:

- **HP1142** compound dissolved in DMSO.
- Purified recombinant human kinases.
- Kinase-specific substrates.
- ATP.
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
- Assay plates (e.g., 384-well white plates).
- Multichannel pipettes and/or automated liquid handling system.
- Plate reader capable of measuring luminescence.


Procedure:

- Compound Preparation: A serial dilution of **HP1142** is prepared in DMSO to achieve a range of concentrations for IC₅₀ determination. For single-point screening, a fixed concentration (e.g., 1 μ M) is used.
- Kinase Reaction Setup:
 - To each well of the assay plate, add the kinase reaction buffer.
 - Add the specific kinase and its corresponding substrate to the appropriate wells.
 - Add the **HP1142** compound or DMSO (as a vehicle control) to the wells.
- Initiation of Kinase Reaction: The kinase reaction is initiated by adding a predetermined concentration of ATP to each well.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

- Termination and ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
 - Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The plate is incubated for another 30-60 minutes at room temperature.
- Data Acquisition: The luminescence signal from each well is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the luminescence signal in the presence of **HP1142** to the control (DMSO-treated) wells.
 - For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.


Visualizations

Experimental Workflow for Kinase Selectivity Profiling

[Click to download full resolution via product page](#)

Caption: Workflow for determining kinase inhibitor selectivity.

FLT3 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified FLT3 signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative analysis of kinase inhibitor selectivity. | BioGRID [thebiogrid.org]
- To cite this document: BenchChem. [Cross-reactivity profile of HP1142 against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3715593#cross-reactivity-profile-of-hp1142-against-other-kinases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com